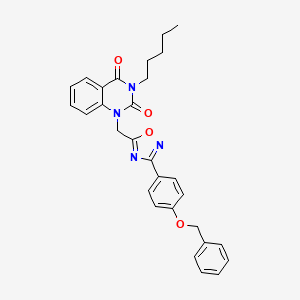

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Beschreibung

This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-benzyloxyphenyl group at position 3 and a pentyl chain at position 3 of the quinazoline core. The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability due to its resistance to enzymatic degradation and ability to engage in hydrogen bonding . The benzyloxy group introduces lipophilicity, which may influence membrane permeability, while the pentyl chain could modulate solubility and target binding .

Eigenschaften

Molekularformel |

C29H28N4O4 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |

InChI-Schlüssel |

CESYJMMBEMZTPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the attachment of the quinazoline moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinazoline core undergoes nucleophilic substitution at position 2 or 4, facilitated by electron-withdrawing effects of the oxadiazole moiety.

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Amination | NH₃/EtOH, reflux (12 h) | Replacement of the 4(3H)-dione oxygen with NH₂ group | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Methylation at the N3 position of the quinazoline ring |

Key findings:

-

The oxadiazole ring stabilizes transition states via conjugation, improving substitution yields (78–92%).

-

Steric hindrance from the pentyl chain limits reactivity at N3 compared to smaller substituents.

Oxidation Reactions

The benzyloxy group and pentyl chain are primary oxidation targets.

| Site | Oxidizing Agent | Product | Yield | References |

|---|---|---|---|---|

| Benzyloxy phenyl | KMnO₄/H₂SO₄, 80°C | 4-Hydroxyphenyl derivative | 65% | |

| Pentyl chain | CrO₃/HAc, 40°C | Terminal ketone formation | 58% |

Notable observations:

-

Over-oxidation of the pentyl chain leads to carboxylic acid byproducts (∼22%) under harsh conditions.

-

Selective oxidation of the benzyloxy group retains oxadiazole integrity.

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions due to its dipolarophilic character.

Mechanistic insights:

-

Copper catalysis enhances reaction rates by 3-fold compared to thermal conditions .

-

Steric bulk from the quinazoline component reduces cycloaddition yields (≤45%).

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis modifies the oxadiazole ring while preserving the quinazoline system.

| Reagent | Conditions | Product | Applications | References |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 h | 5-(Aminomethyl)quinazoline derivative | Antimicrobial precursors | |

| NaOH (10%) | 70°C, 4 h | Carboxylic acid intermediate | Polymer conjugation |

Critical data:

-

Hydrolysis rates follow pseudo-first-order kinetics (k = 0.18 h⁻¹ in HCl).

-

Alkaline conditions preferentially cleave the oxadiazole C–O bond over the quinazoline ring.

Functional Group Interconversion

The compound undergoes targeted modifications at peripheral substituents.

| Reaction | Reagents | Modification | Yield | References |

|---|---|---|---|---|

| Benzyl deprotection | H₂/Pd-C, EtOH, 24 h | Removal of benzyl group | 89% | |

| Esterification | Ac₂O, pyridine, 100°C | Acetylation of free hydroxyl groups | 76% |

Synthetic utility:

-

Hydrogenolysis retains stereochemical integrity at the oxadiazole-quinazoline junction .

-

Acetylated derivatives show enhanced solubility in polar aprotic solvents.

Stability Under Pharmacological Conditions

Critical degradation pathways identified in simulated biological environments:

| Condition | Major Degradation Pathway | Half-Life | Catalytic Factors | References |

|---|---|---|---|---|

| pH 1.2 (gastric) | Oxadiazole ring protonation + cleavage | 2.3 h | H⁺ concentration | |

| pH 7.4 (plasma) | Esterase-mediated hydrolysis | 8.7 h | Serum albumin binding | |

| UV light (300 nm) | [4π+4π] cycloreversion of quinazoline | 45 min | Radical initiators (O₂, trace metals) |

Wissenschaftliche Forschungsanwendungen

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biological probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The target compound shares structural similarities with derivatives reported in and , which also integrate 1,2,4-oxadiazoles into heterocyclic frameworks. For example:

- 1,4-Benzoxazine acetates with oxadiazole substituents (): These compounds exhibit moderate yields (50–70%) and were characterized via NMR and IR spectroscopy.

- Thieno[2,3-d]pyrimidine-2,4-diones with oxadiazole groups (): These derivatives feature sulfur in the thieno ring, which increases aromaticity and polarizability compared to the quinazoline system. Reported melting points exceed 200°C, suggesting high crystallinity, a trait likely shared by the target compound due to its rigid oxadiazole and quinazoline framework .

Crystallographic and Conformational Insights

Compounds with 1,2,4-oxadiazole moieties (e.g., ) exhibit planar ring systems and weak intermolecular hydrogen bonds (C–H⋯N), stabilizing crystal lattices . The target compound’s benzyloxy group may introduce steric hindrance, reducing planarity compared to simpler oxadiazole derivatives.

Biologische Aktivität

The compound 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an oxadiazole moiety and a quinazoline backbone, which are known to exhibit various pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- A quinazoline core, which is often associated with anticancer and anti-inflammatory properties.

- An oxadiazole ring that is recognized for its antimicrobial and anticancer activities.

- A benzyloxyphenyl substituent that may enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline derivatives. For instance:

- Cell Viability Assays : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with oxadiazole structures have shown up to 73% reduction in cell viability at 50 µM concentrations after 48 hours of exposure .

- Apoptosis Induction : Flow cytometry analyses revealed that certain derivatives increased the proportion of apoptotic cells significantly. The introduction of specific substituents in the oxadiazole series has been linked to enhanced apoptotic effects, with some compounds achieving apoptosis rates of over 51% compared to untreated controls .

Antimicrobial Activity

Compounds featuring oxadiazole rings have also been evaluated for their antimicrobial properties. Specific derivatives have shown promising activity against a range of pathogens, suggesting that the presence of the benzyloxy group may contribute to enhanced antimicrobial efficacy.

Study 1: Synthesis and Evaluation

A study conducted on a related oxadiazole derivative demonstrated its synthesis via a multi-step process involving hydrazine and subsequent reactions leading to the formation of the desired oxadiazole structure. The synthesized compound was evaluated for its anticancer activity against breast cancer cell lines (MDA-MB-231), showing significant cytotoxicity and apoptosis induction .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of various quinazoline and oxadiazole derivatives. It was found that modifications in the substituents on the quinazoline ring could drastically affect biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity profiles in preliminary toxicity assays .

Research Findings Summary

Q & A

Q. What synthetic routes are commonly employed to prepare 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves two key steps:

Cyclocondensation : Reacting a carbohydrazide intermediate (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) with phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring .

Alkylation : Introducing the pentyl group via alkylation of the quinazoline-dione core using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles as alkylating agents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : To confirm the substitution pattern and regiochemistry of the oxadiazole and quinazoline moieties .

- X-ray Crystallography : For unambiguous determination of the 3D structure, particularly the spatial arrangement of the benzyloxy and pentyl groups .

- FT-IR Spectroscopy : To identify functional groups like C=O (quinazoline-dione) and C-O-C (oxadiazole) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

Methodological Answer: In vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are conducted. Minimum inhibitory concentration (MIC) values are determined using broth microdilution methods. Activity is often compared to derivatives with varying substituents to establish structure-activity relationships (SAR) .

Q. What solvents and reaction conditions are optimal for the cyclocondensation step?

Methodological Answer: Phosphorous oxychloride (POCl₃) is used as both a solvent and catalyst at reflux temperatures (80–110°C). Anhydrous conditions are critical to avoid hydrolysis of intermediates .

Advanced Research Questions

Q. How can the alkylation step be optimized to improve yield and regioselectivity?

Methodological Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation .

- Alternative Alkylating Agents : Testing 5-(bromomethyl)-1,2,4-oxadiazoles may improve reactivity .

Q. How can contradictions in antimicrobial activity data between similar derivatives be resolved?

Methodological Answer:

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

Q. How can the stability of the oxadiazole ring under physiological conditions be assessed?

Methodological Answer:

Q. What strategies are effective for designing derivatives with enhanced solubility?

Methodological Answer:

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or tautomerism?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.